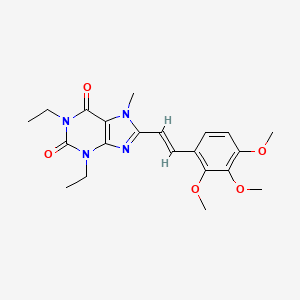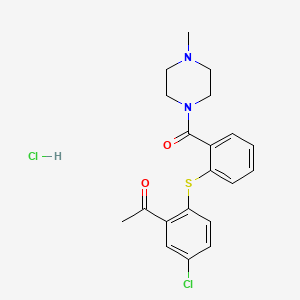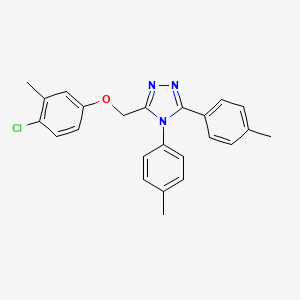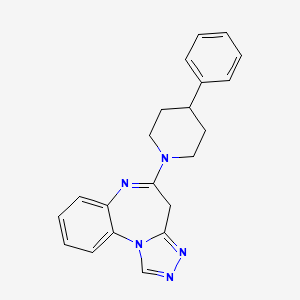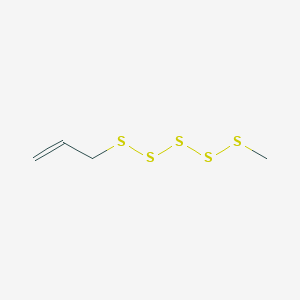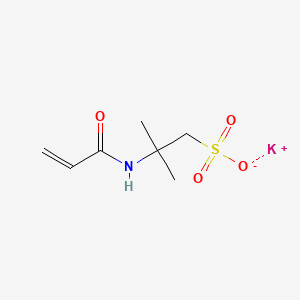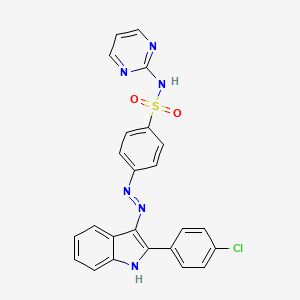
4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide is a complex organic compound that features a combination of indole, azo, pyrimidine, and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Azo Coupling Reaction: The indole derivative is then subjected to azo coupling with 4-chlorophenyl diazonium salt. This reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide.
Sulfonamide Formation: The final step involves the reaction of the azo compound with 2-aminopyrimidine and benzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and azo groups.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and azo groups.
Reduction: Hydrazo derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of new drugs due to its potential biological activity.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent. Its sulfonamide group is known for its antibacterial properties, while the indole and azo groups may contribute to anticancer activity.
Industry
In industry, the compound can be used in the development of dyes and pigments due to its azo group. It may also find applications in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide likely involves interactions with various biological targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
DNA Intercalation: The indole and azo groups may intercalate into DNA, disrupting its function and leading to cell death.
Signal Transduction: The compound may interfere with signal transduction pathways, particularly those involving kinases and other signaling proteins.
類似化合物との比較
Similar Compounds
- 4-((2-(4-Bromophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- 4-((2-(4-Methoxyphenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- 4-((2-(4-Nitrophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
Uniqueness
The uniqueness of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the 4-chlorophenyl group may enhance its biological activity compared to similar compounds with different substituents.
特性
CAS番号 |
88151-94-4 |
|---|---|
分子式 |
C24H17ClN6O2S |
分子量 |
488.9 g/mol |
IUPAC名 |
4-[[2-(4-chlorophenyl)-1H-indol-3-yl]diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H17ClN6O2S/c25-17-8-6-16(7-9-17)22-23(20-4-1-2-5-21(20)28-22)30-29-18-10-12-19(13-11-18)34(32,33)31-24-26-14-3-15-27-24/h1-15,28H,(H,26,27,31) |
InChIキー |
CUOMMOZRSLRPQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


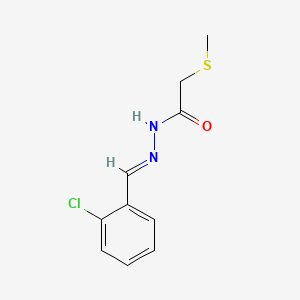
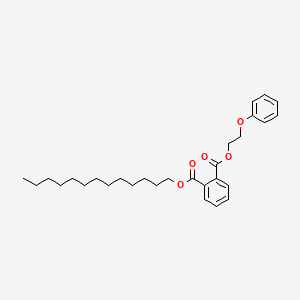


![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)
